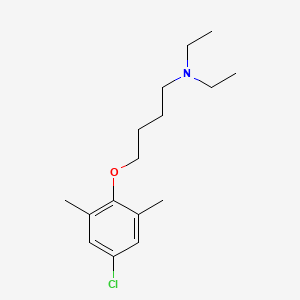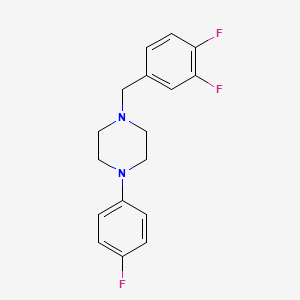![molecular formula C17H25NO5 B4881591 1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4881591.png)
1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate is a chemical compound used in scientific research for its potential therapeutic effects. It is commonly referred to as EPP or EPPA. This compound has been studied for its ability to modulate certain receptors in the brain, potentially leading to new treatments for various neurological disorders.
作用機序
The exact mechanism of action of EPP is not fully understood, but it is thought to modulate certain receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
EPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the brain, which could potentially lead to new treatments for Parkinson's disease. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
One advantage of using EPP in lab experiments is its ability to modulate specific receptors in the brain, allowing for more targeted research. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.
将来の方向性
There are several future directions for research involving EPP. One area of interest is its potential therapeutic effects in Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential use as an anti-inflammatory agent, as inflammation is thought to play a role in various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPP and its potential therapeutic applications.
合成法
The synthesis of EPP involves multiple steps, starting with the reaction of 2-ethylphenol with epichlorohydrin to form 3-(2-ethylphenoxy)propanol. This compound is then reacted with pyrrolidine to yield 1-[3-(2-ethylphenoxy)propyl]pyrrolidine. Finally, this product is reacted with oxalic acid to form the oxalate salt of EPP.
科学的研究の応用
EPP has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the sigma-1 receptor and the dopamine D2 receptor, which are involved in these disorders.
特性
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-2-14-8-3-4-9-15(14)17-13-7-12-16-10-5-6-11-16;3-1(4)2(5)6/h3-4,8-9H,2,5-7,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKLRSTFVTTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Ethylphenoxy)propyl]pyrrolidine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![2-(4-morpholinyl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4881523.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)

![N,1-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4881563.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)


![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4881578.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B4881580.png)
![5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)
![(4-methoxybenzylidene){2-[(4-methoxybenzylidene)amino]ethyl}amine](/img/structure/B4881599.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)